Fluticasoneacetate

Description

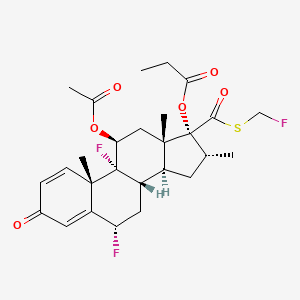

Fluticasone acetate is a synthetic glucocorticoid receptor agonist primarily used for its anti-inflammatory and immunomodulatory properties. While the term "fluticasone acetate" is occasionally referenced in regulatory and chemical databases, it is critical to clarify that fluticasone is typically administered as fluticasone propionate (CAS 80474-14-2) or fluticasone furoate (CAS 397864-44-7) in clinical formulations . These esters enhance lipophilicity, optimizing topical and inhaled delivery. Fluticasone propionate, for instance, has a molecular weight of 500.58 g/mol and is marketed under brands like Flonase and Flovent, while fluticasone furoate (molecular weight 538.58 g/mol) is used in Veramyst and Arnuity Ellipta .

Properties

Molecular Formula |

C27H33F3O6S |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C27H33F3O6S/c1-6-22(33)36-27(23(34)37-13-28)14(2)9-17-18-11-20(29)19-10-16(32)7-8-24(19,4)26(18,30)21(35-15(3)31)12-25(17,27)5/h7-8,10,14,17-18,20-21H,6,9,11-13H2,1-5H3/t14-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |

InChI Key |

IWSDHIGOCZMMRF-OOSGJXQGSA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)OC(=O)C)C)C)C(=O)SCF |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)OC(=O)C)C)C)C(=O)SCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluticasone acetate is synthesized through a multi-step process that involves the introduction of fluorine atoms and the formation of ester bonds. The synthesis typically starts with a steroid backbone, which undergoes fluorination at specific positions to enhance its glucocorticoid activity. The final step involves the esterification of the hydroxyl group with acetic acid to form fluticasone acetate .

Industrial Production Methods: Industrial production of fluticasone acetate involves large-scale chemical synthesis using advanced techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to ensure high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Fluticasone acetate undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can modify the functional groups, affecting the compound’s activity.

Substitution: Halogen atoms in fluticasone acetate can be substituted under specific conditions, altering its pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Scientific Research Applications

Fluticasone, a corticosteroid, is used in various applications, including treating dermatoses, asthma, and COPD . Research has also explored the efficacy of fluticasone acetate implants in treating macular edema due to retinal vein occlusion .

Scientific Research Applications

Retinal Vein Occlusion and Macular Edema

A study presented at the Association for Research in Vision and Ophthalmology (ARVO) Virtual Meeting investigated fluticasone acetate implants for treating macular edema caused by retinal vein occlusion . The retrospective review included 13 affected eyes that received a fluticasone implant injection. The study evaluated central retinal thickness outcomes and noted complications such as cataract progression and increased intraocular pressure (IOP) .

- Visual Acuity : Visual acuity improved following the injection, with mean visual acuity at baseline being 0.39 versus 0.26 at the final visit (P = .02) .

- Central Retinal Thickness : Mean central retinal thickness improved from 412 mm at baseline to 302 mm at 6 months (P = .01). However, it increased to 345 mm by the final follow-up (P = .3) .

- Complications : Phakic patients experienced cataract progression, necessitating phacoemulsification surgery. Seven patients required IOP-lowering medications, and two needed glaucoma filtration surgery .

The study concluded that fluticasone implants are safe and effective in managing macular edema from retinal vein occlusion, though further randomized controlled studies are necessary to evaluate their efficacy .

Other Ocular and Retinal Disorders

Further research has assessed the safety and efficacy of implants for treating ocular and retinal disorders . One study supported the efficacy of intravitreal 0.19 mg fluocinolone acetonide micro-implants in patients with chronic diabetic macular edema (DME). Data indicated that the implant was associated with maintaining or improving patients’ best-corrected visual acuity .

- 17% of patients improved ≥15 ETDRS letters three months into treatment.

- 33% showed improvements at 12 months .

Another study compared the efficacy of fluocinolone acetonide intravitreal implants with dexamethasone intravitreal implants in controlling inflammation due to non-infectious posterior uveitis (NIPU). The results showed no significant differences between the two implants . Both implants had similar improvements in best-corrected visual acuity, even among patients who switched from dexamethasone to fluocinolone acetonide .

Adverse Reactions

Clinical trials involving fluticasone propionate aqueous nasal spray reported some adverse reactions .

Infrequent adverse reactions (incidence of 0.1%-1% and greater than placebo) included pharyngeal irritation, nasal stinging, nausea and vomiting, unpleasant smell and taste, sinus headache (0.3%), lacrimation, eye irritation, xerostomia, cough, urticaria, and rash (0.2%) .

Systemic Effects and Mechanism of Action

In vitro experiments have demonstrated that fluticasone furoate activates glucocorticoid receptors, inhibits nuclear factor kappa B, and inhibits lung eosinophilia in rats. Fluticasone propionate exhibits similar activity but is not stated to affect nuclear factor kappa B . As a topical formulation, fluticasone propionate is associated with vasoconstriction in the skin . Fluticasone propionate affects various cell types and mediators of inflammation through an unknown mechanism .

Mechanism of Action

Fluticasone acetate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the inhibition of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. As a result, the production of inflammatory mediators such as cytokines and chemokines is reduced, leading to decreased inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Glucocorticoids

Relative Potency and Anti-Inflammatory Activity

Fluticasone derivatives exhibit higher glucocorticoid receptor affinity compared to other corticosteroids. A bioassay ranking of relative potency (EC50 values) is shown below:

| Compound | EC50 (M) | Relative Potency Rank |

|---|---|---|

| Flucinolone acetonide | 1.28e-10 | 1 |

| Flumethasone | 3.93e-10 | 2 |

| Fluticasone propionate | 6.45e-10 | 3 |

| Triamcinolone acetonide | 1.12e-9 | 4 |

| Budesonide | 1.89e-9 | 5 |

| Dexamethasone | 1.02e-8 | 8 |

| Hydrocortisone | 3.17e-8 | 13 |

Source: Generalized Concentration Addition Model (2025)

Fluticasone propionate is ~3x more potent than budesonide and ~30x more potent than dexamethasone. This high potency allows lower dosing frequencies, reducing systemic exposure .

Clinical Efficacy in Asthma and COPD

Monotherapy vs. Combination Therapies

- Fluticasone/Formoterol vs. Fluticasone/Salmeterol: Both combinations achieved comparable improvements in pre-dose FEV1 (forced expiratory volume in 1 second) at 12 weeks. Fluticasone/formoterol demonstrated a faster onset of action (2-hour post-dose FEV1 improvement: +340 mL vs. +210 mL for salmeterol), attributed to formoterol’s rapid bronchodilation .

Triple Therapies :

- In uncontrolled asthma, single-inhaler triple therapy (beclometasone/formoterol/glycopyrronium) reduced severe exacerbation risk by 35% compared to fluticasone/umeclidinium/vilanterol (RR 0.65, 95% CrI 0.49–0.89) .

- High-dose fluticasone combinations showed trends toward reduced moderate-to-severe exacerbations but were less effective than beclometasone-based regimens .

Accumulation and Drug Interactions

- Fluticasone Furoate + Vilanterol: Fluticasone furoate exhibited dose-dependent accumulation in males (2.4-fold AUC increase over 13 weeks), while vilanterol (GW642444) accumulation decreased when co-administered . No clinically significant pharmacokinetic antagonism was observed between the two agents .

Key Differentiators and Clinical Implications

| Parameter | Fluticasone Propionate | Budesonide | Mometasone Furoate | Beclometasone Dipropionate |

|---|---|---|---|---|

| Relative Potency | 1 (reference) | 0.33 | 0.5–0.7 | 0.6 |

| Half-Life (hours) | 8–14 | 2–3 | 5–6 | 2–3 |

| FDA-Approved Indications | Asthma, Allergic Rhinitis | Asthma, COPD | Asthma, Dermatitis | Asthma, COPD |

| Systemic Bioavailability | <1% (inhaled) | 10–15% | <1% | 20–40% |

Sources:

Biological Activity

Fluticasone acetate is a synthetic corticosteroid widely used in the treatment of various inflammatory conditions, particularly in respiratory diseases such as asthma and allergic rhinitis. This article delves into the biological activity of fluticasone acetate, exploring its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Fluticasone acetate exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : Fluticasone acetate binds to glucocorticoid receptors in target tissues, leading to the regulation of gene expression involved in inflammatory responses. This binding inhibits the transcription of pro-inflammatory cytokines and chemokines, thereby reducing inflammation .

- Inhibition of Inflammatory Mediators : The compound inhibits the production of various inflammatory mediators, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). This action is critical in controlling allergic responses and asthma exacerbations .

- Reduction of Eosinophil Activation : Fluticasone acetate decreases eosinophil infiltration and activation in inflamed tissues, which is particularly beneficial in asthma management due to the role of eosinophils in airway inflammation .

Clinical Efficacy

Fluticasone acetate has been demonstrated to be effective in various clinical scenarios:

- Asthma Management : In a clinical trial involving patients with moderate to severe asthma, fluticasone significantly improved lung function and reduced the frequency of asthma exacerbations compared to placebo .

- Allergic Rhinitis : Studies have shown that fluticasone nasal spray effectively alleviates symptoms associated with allergic rhinitis, including nasal congestion, sneezing, and itching. It has been found to have a rapid onset of action and long-lasting effects .

- Chronic Obstructive Pulmonary Disease (COPD) : Fluticasone has also been evaluated for its role in managing COPD. The combination therapy with long-acting beta agonists (LABAs) has shown improved lung function and reduced exacerbations in COPD patients .

In Vitro Studies

Research has explored the cellular effects of fluticasone acetate on various cell types:

- Human Airway Epithelial Cells : Fluticasone treatment resulted in decreased expression of IL-6 and IL-8, indicating its potent anti-inflammatory properties at the cellular level .

- Eosinophils : In vitro studies reported that fluticasone acetate inhibited eosinophil survival and activation, which is crucial for controlling allergic inflammation .

Case Studies

Several case studies have highlighted the practical applications of fluticasone acetate:

-

Case Study on Asthma Control :

- A 35-year-old male patient with poorly controlled asthma was switched to fluticasone propionate/salmeterol combination therapy. After three months, his asthma control test scores improved significantly, demonstrating enhanced lung function and reduced rescue medication use.

-

Case Study on Allergic Rhinitis :

- A 28-year-old female patient suffering from seasonal allergic rhinitis experienced significant symptom relief within 24 hours of initiating fluticasone nasal spray therapy. Her quality of life improved markedly over the treatment period.

Data Summary

The following table summarizes key findings related to the biological activity of fluticasone acetate:

Q & A

Q. What experimental methodologies are recommended to validate Fluticasone Acetate’s mechanism of action in glucocorticoid receptor binding?

- Methodological Answer : To assess receptor binding, use in vitro competitive binding assays with radiolabeled dexamethasone as a control. Include dose-response curves to calculate IC50 values. Validate via gene expression analysis (e.g., qPCR for anti-inflammatory markers like IL-6 or TNF-α) in cell lines (e.g., A549) exposed to Fluticasone Acetate. Ensure reproducibility by triplicate experiments and statistical analysis (ANOVA with post-hoc tests) .

- Table 1 : Key Parameters for Receptor Binding Assays

| Parameter | Example Value | Notes |

|---|---|---|

| Radioligand Concentration | 5 nM [³H]-Dexamethasone | Optimize for receptor saturation |

| Incubation Time | 2 hours | Temperature: 37°C, pH 7.4 |

| Negative Control | Vehicle (e.g., DMSO) | Confirm specificity of binding |

Q. How should pharmacokinetic studies for Fluticasone Acetate be designed to evaluate bioavailability in preclinical models?

- Methodological Answer : Administer Fluticasone Acetate via inhalation (common route) and intravenous injection (for absolute bioavailability) in rodent models. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use LC-MS/MS for quantification. Calculate AUC(0–∞), Cmax, and t1/2. Compare results across administration routes to assess pulmonary absorption efficiency. Ensure compliance with ethical guidelines for animal studies .

Q. What are standardized protocols for evaluating Fluticasone Acetate’s efficacy in allergic inflammation models?

- Methodological Answer : Use ovalbumin-sensitized murine models to induce airway hyperresponsiveness. Administer Fluticasone Acetate via nebulization (dose range: 0.1–10 mg/kg). Measure eosinophil count in bronchoalveolar lavage fluid (BALF) and airway resistance via plethysmography. Include positive controls (e.g., dexamethasone) and statistical power analysis to determine sample size .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding Fluticasone Acetate’s efficacy in pediatric vs. adult populations?

- Methodological Answer : Conduct a meta-analysis of randomized controlled trials (RCTs) using PRISMA guidelines. Stratify data by age subgroups (e.g., 6–12 years vs. >18 years). Adjust for covariates like adherence rates, baseline IgE levels, and comorbidities. Use mixed-effects models to account for heterogeneity. Validate findings via sensitivity analysis and publish raw datasets with accessibility statements (e.g., "Data available on request") .

Q. What advanced spectroscopic techniques are suitable for analyzing Fluticasone Acetate’s structural interactions with lung surfactant proteins?

- Methodological Answer : Employ X-ray crystallography to resolve 3D structures of Fluticasone Acetate-surfactant protein complexes. Use NMR spectroscopy to study dynamic interactions in simulated lung fluid (pH 7.4). Validate findings with molecular dynamics simulations (e.g., GROMACS). Ensure chemical nomenclature consistency (e.g., IUPAC names) to avoid ambiguity .

Q. How can novel nanoparticle delivery systems for Fluticasone Acetate be optimized to enhance pulmonary retention time?

-

Methodological Answer : Formulate liposomal or PLGA-based nanoparticles loaded with Fluticasone Acetate. Characterize particle size (DLS), zeta potential, and drug encapsulation efficiency (HPLC). Test aerosol performance using next-generation impactors (NGI). Conduct ex vivo permeation studies with lung tissue models. Compare release kinetics (e.g., zero-order vs. burst release) against conventional inhalers .

-

Table 2 : Critical Parameters for Nanoparticle Optimization

| Parameter | Target Range | Analytical Method |

|---|---|---|

| Particle Size | 100–200 nm | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | >85% | Ultracentrifugation + HPLC |

| Aerodynamic Diameter | 1–5 µm | Next-Generation Impactor (NGI) |

Methodological Guidelines for Data Presentation

- Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, self-explanatory legends). Include raw data in appendices and processed data in the main text .

- Data Availability : Use statements like, "Data generated during this study are available in the [Repository Name] under accession number [XXX]" .

- Statistical Analysis : Report effect sizes, confidence intervals, and p-values. Address outliers via Grubbs’ test or robust statistical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.